Cas no 61927-07-9 (2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-)

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl- structure
61927-07-9 structure
Product Name:2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-
Numero CAS:61927-07-9
MF:C11H16O3
MW:196.242943763733
CID:462954
PubChem ID:14334
Update Time:2025-04-19

2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-
    • 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
    • MEGxp0_000165
    • ACon1_001265
    • BRD-A40376972-001-01-5
    • XEVQXKKKAVVSMW-UHFFFAOYSA-N
    • NCGC00169518-01
    • AKOS027321437
    • 61927-07-9
    • Compound NP-018553
    • 1133-03-5
    • 6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzouran-2-one
    • 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
    • 2,4-Dihydroxy-2,6,6-trimethylcyclohexylideneacetic acid .gamma.-lactone
    • NSC289632
    • 6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
    • 5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-2(4h)-benzofuranone
    • SCHEMBL12939655
    • DTXSID10921035
    • CHEBI:181628
    • .DELTA.1,.alpha.-Cyclohexaneacetic acid, 2,4-dihydroxy-2,6,6-trimethyl-, .gamma.-lactone
    • Inchi: 1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3
    • Chiave InChI: XEVQXKKKAVVSMW-UHFFFAOYSA-N
    • Sorrisi: O1C(C=C2C1(C)CC(CC2(C)C)O)=O

Proprietà calcolate

  • Massa esatta: 196.10998
  • Massa monoisotopica: 196.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • PSA: 46.53
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso